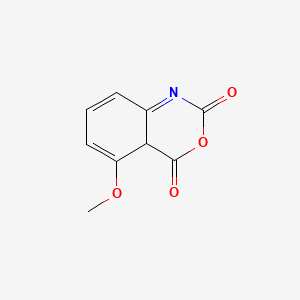

5-methoxy-4aH-3,1-benzoxazine-2,4-dione

Description

Overview of Benzoxazine (B1645224) Heterocycles and Their Significance in Organic Chemistry

Benzoxazines are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazine (B8389632) ring. chemicalbook.com The arrangement of the nitrogen and oxygen atoms within the six-membered oxazine ring gives rise to various isomers, with 1,3-benzoxazines being a prominent and extensively studied group. rsc.org These scaffolds are of significant interest in organic chemistry due to their versatile reactivity and the wide array of biological activities exhibited by their derivatives. sigmaaldrich.com

The benzoxazine framework serves as a cornerstone for the synthesis of more complex molecules, including polymers and pharmacologically active agents. chemicalbook.com For instance, polybenzoxazines are high-performance thermosetting resins known for their exceptional thermal stability, flame retardancy, and low water absorption. sigmaaldrich.com In the realm of medicinal chemistry, the benzoxazine core is present in several pharmaceutical drugs. chemicalbook.com

Historical Context of Benzoxazinedione Discovery and Early Research

The chemistry of benzoxazine-2,4-diones is intrinsically linked to the discovery and study of isatoic anhydride (B1165640) (1H-benzo[d] sigmaaldrich.comsigmaaldrich.comoxazine-2,4-dione), a foundational member of this class. Isatoic anhydride is an organic compound derived from anthranilic acid and its synthesis was first reported in the late 19th century. chemicalbook.com A common method for its preparation involves the reaction of anthranilic acid with phosgene (B1210022). sigmaaldrich.com

Early research into isatoic anhydride revealed its utility as a versatile precursor for a variety of heterocyclic compounds. Its reactions with nucleophiles, such as amines and alcohols, lead to ring-opening and the formation of substituted anthranilic acid derivatives, which can then be used to construct other heterocyclic systems. sigmaaldrich.com This reactivity has made isatoic anhydride and its derivatives valuable building blocks in organic synthesis.

Scope of Academic Inquiry for 5-Methoxy-4aH-3,1-Benzoxazine-2,4-dione and Related Scaffolds

A survey of the current scientific literature reveals a notable scarcity of dedicated research on This compound . While this compound is cataloged by several chemical suppliers with the CAS number 67765-42-8, indicating its synthesis and commercial availability, in-depth academic studies focusing on its specific properties, synthesis, and applications are not readily found in the public domain. chemicalbook.comambeed.comsigmaaldrich.com

The academic inquiry into benzoxazine-2,4-diones has predominantly focused on the parent compound, isatoic anhydride, and other substituted analogs. Research in this area has explored their synthesis through various methods, including the use of phosgene, chloroformates, and more recently, greener synthetic routes. rsc.orgalfa-chemistry.com Investigations have also delved into their applications as precursors for quinazolinones, benzodiazepines, and other biologically active heterocycles. sigmaaldrich.com

While direct research on the 5-methoxy derivative is limited, studies on other methoxy-substituted benzoxazinediones and related heterocyclic systems suggest that the methoxy (B1213986) group can influence the electronic properties and reactivity of the scaffold, potentially leading to unique biological activities. However, without specific studies on this compound, its precise characteristics and potential remain a subject for future investigation.

Data on Related Benzoxazinediones

To provide context, the following table includes information on the parent compound, isatoic anhydride, which is the most well-studied benzoxazinedione.

| Property | Value |

| Compound Name | Isatoic anhydride |

| Synonyms | 1H-Benzo[d] sigmaaldrich.comsigmaaldrich.comoxazine-2,4-dione, Carbonylsalicylamide |

| CAS Number | 118-48-9 |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Appearance | White solid |

| Melting Point | Approximately 233-243 °C (decomposes) |

| Key Reactions | Reacts with nucleophiles (amines, alcohols) to give ring-opened products. sigmaaldrich.com |

This table presents data for the parent compound, isatoic anhydride, due to the lack of specific research data for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

5-methoxy-4aH-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)8(11)14-9(12)10-5/h2-4,7H,1H3 |

InChI Key |

YHDPCWWCMMSOEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=NC(=O)OC(=O)C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 4ah 3,1 Benzoxazine 2,4 Dione and Derivatives

Strategies for the Construction of the 3,1-Benzoxazine-2,4-dione Core

The fundamental framework of 3,1-benzoxazine-2,4-diones is assembled through various cyclization strategies. These methods typically involve the formation of two key carbonyl groups and the heterocyclic ring system from appropriately substituted precursors.

Cyclization Reactions in Benzoxazinedione Synthesis

The construction of the 3,1-benzoxazine-2,4-dione core is most commonly achieved through cyclization reactions. A well-established method involves the cyclization of salicylamides with reagents that can introduce a carbonyl group, such as ethyl chloroformate or 1,1'-carbonyldiimidazole. ucb.brclockss.org Another approach utilizes the reaction of salicylic (B10762653) acid derivatives with isocyanates or isothiocyanates. clockss.org For instance, the reaction of phenyl salicylate (B1505791) with isocyanates has been a documented route to these diones. clockss.org Furthermore, palladium-catalyzed cyclocarbonylation of o-iodophenols with heterocumulenes represents a more modern approach to accessing this heterocyclic system. clockss.org These diverse cyclization strategies provide chemists with a toolbox to construct the benzoxazinedione core from various starting materials.

Utilization of Triphosgene (B27547) and Aminobenzylic Acid for Core Formation

A significant advancement in the synthesis of 3,1-benzoxazine-2,4-diones involves the use of triphosgene, a safer, solid substitute for the highly toxic phosgene (B1210022) gas. ucb.brnih.gov Triphosgene serves as an efficient reagent for the direct conversion of salicylanilides into 3-aryl-1,3-benzoxazine-2,4-diones. ucb.br This method has proven to be effective for both electron-rich and electron-deficient substrates, providing high yields. ucb.br The reaction of Schiff bases with triphosgene also offers a simple and selective route to 1,3-benzoxazine-2,4-dione derivatives. researchgate.net The choice of substituents on the Schiff base can influence the selective formation of these compounds. researchgate.net Triphosgene can also react with 1,2-bifunctional compounds like o-aminophenols to form five-membered heterocyclic compounds, which are important intermediates. guidechem.com

Mechanistic Considerations in Cyclization Pathways

The mechanism of cyclization to form the 3,1-benzoxazine-2,4-dione core is dependent on the specific reagents employed. When using triphosgene with a nucleophile such as pyridine, triphosgene is activated to form an unstable intermediate. guidechem.com This intermediate then reacts with the substrate. In the case of salicylanilide, the reaction with triphosgene facilitates the insertion of a carbonyl group to form the dione (B5365651) ring system. ucb.br In one-pot syntheses starting from salicylic acid and an amine with ethyl chloroformate, it is proposed that an intermediate is formed from the reaction of salicylic acid and ethyl chloroformate, which then reacts with the amine to form the final benzoxazinedione product. clockss.org Mechanistic studies on the copper-directed synthesis of 2H-1,3-benzoxazines reveal that cyclization can proceed through the deprotonation of a benzylic position to form a 2-azallyl anion intermediate, which is then oxidized to a radical before the C-O bond is formed. nih.gov

Modern Approaches to Benzoxazinedione Synthesis

In recent years, synthetic chemists have focused on developing more efficient and environmentally friendly methods for the synthesis of benzoxazinediones. These modern approaches include one-pot multi-step strategies and the application of microwave irradiation to accelerate reactions.

One-Pot Multi-Step Synthetic Strategies

One-pot multi-step syntheses have emerged as a powerful tool for the efficient construction of complex molecules like benzoxazinediones from simple starting materials, minimizing waste and improving economic viability. rsc.org These strategies involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates. nih.gov A notable example is the one-pot synthesis of substituted benzoxazine-2,4-diones directly from salicylic acid and amines using ethyl chloroformate. clockss.org This approach streamlines the process, which would otherwise involve multiple steps and purifications. clockss.org Similarly, one-pot syntheses of 2H-1,3-benzoxazines have been developed from ketones using a directing group and a copper catalyst. nih.gov The development of such cascade reactions, where multiple bonds are formed in a single operation, is a significant area of research. nih.gov

Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) for Arylated Benzoxazines

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of various benzoxazine (B1645224) derivatives. researchgate.netmdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes for the synthesis of benzoxazines, providing good yields in a more environmentally friendly manner. researchgate.netarkat-usa.org For instance, a microwave-assisted, solvent-free method has been developed for the synthesis of novel benzoxazines. researchgate.net In the context of arylated benzoxazines, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions could provide a rapid and efficient route to these compounds. While specific examples for 5-methoxy-4aH-3,1-benzoxazine-2,4-dione are not detailed, the general applicability of microwave-assisted synthesis for related heterocyclic systems is well-documented. mdpi.comresearchgate.net

Metal-Free Carbon-Carbon Coupling in Benzoxazinedione Synthesis

The formation of the benzoxazinedione ring system typically involves intramolecular cyclization through the formation of carbon-nitrogen and carbon-oxygen bonds from precursors like N-acyl anthranilic acids. However, the introduction of carbon-based substituents, particularly through direct carbon-carbon bond formation under metal-free conditions, represents an advanced and green synthetic strategy.

One notable metal-free method involves the oxidation of unprotected indole (B1671886) derivatives to synthesize 2-indolylbenzoxazinones. researchgate.net This reaction, conducted in the presence of AIBN (Azobisisobutyronitrile) under an open-air atmosphere, is both atom- and step-efficient. researchgate.net It demonstrates a direct C-C bond formation between the benzoxazinone (B8607429) core at the C2 position and an indole ring without the need for a transition metal catalyst. researchgate.net

Other catalyst-free approaches focus on the formation of the heterocyclic ring itself rather than C-C coupling for substituents. A Ugi-type reaction of 2-isocyanobenzoates with N,N-dialkyliminium salts provides a novel, catalyst-free route to 4H-3,1-benzoxazin-4-ones. nih.gov Similarly, a mechanochemical method using solvent-assisted grinding enables the cyclodehydration of N-substituted anthranilic acid derivatives. This process is mediated by 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine, avoiding transition metals and harsh solvents. organic-chemistry.org Another efficient methodology is the solvent-free cyclization of N-acyl anthranilic acid derivatives using recyclable, eco-friendly catalysts like bentonite (B74815) clay or silica (B1680970) gel, which act as dehydrating agents. iau.ir While these methods are metal-free, they achieve the core structure through condensation (C-N/C-O bond formation) rather than a C-C coupling reaction. organic-chemistry.orgiau.ir

Influence of Reactant Structures and Solvent Effects on Synthesis

The efficiency of benzoxazinedione synthesis is significantly influenced by the electronic and steric properties of the reactants, as well as the choice of solvent and reaction conditions. The substitution pattern on the starting anthranilic acid or its derivatives can dramatically alter reaction yields and even product distribution.

In metal-catalyzed reactions, electronic effects are often pronounced. For instance, in a copper-catalyzed decarboxylative coupling, the presence of a strong electron-withdrawing nitro group (-NO2) on the anthranilic acid precursor resulted in lower product yields (51%). nih.gov Similarly, in a Rhodium(III)-catalyzed carbonylation, a substrate with a trifluoromethyl (-CF3) group also gave a low yield (15%). mdpi.com Conversely, a solvent-free cyclization of N-acyl anthranilic acids using bentonite clay was shown to be highly effective for derivatives with both electron-donating and electron-withdrawing substituents, indicating the robustness of that particular method. iau.ir

Steric factors also play a crucial role. In one Rh-catalyzed process, various meta-substituted precursors led to a single regioisomeric product. However, a meta-fluorinated substrate yielded a mixture of regioisomers, which was attributed to the minimal steric effect of the fluorine atom. mdpi.com In a mechanochemical synthesis, it was observed that bulky groups on the reactants had only a minimal impact on the reaction's success. organic-chemistry.org

The reaction medium is another critical parameter. A Rhodium-catalyzed synthesis of benzoxazinones was optimized by screening various solvents, with toluene (B28343) at 120 °C providing a superior yield compared to chloroform (B151607) (CHCl3) and dichloromethane (B109758) (DCM). researchgate.net In some acid-catalyzed reactions, the final elimination of ethanol (B145695) to form the aromatic benzoxazinone ring proved difficult, leading to the isolation of dihydro intermediates. nih.govmdpi.com To overcome the reliance on conventional organic solvents, solvent-free approaches have been developed. The use of a basic ionic liquid, [bmIm]OH, not only acts as a catalyst but also serves as the reaction medium, allowing for easy recycling and reuse for up to five cycles without a significant loss in yield. mdpi.com

Table 1: Influence of Reactants and Solvents on Benzoxazinedione Synthesis

| Synthesis Method | Reactant Substituent | Effect on Yield | Solvent/Condition | Observations | Citation |

|---|---|---|---|---|---|

| Cu-Catalyzed Coupling | Electron-withdrawing (-NO2) | Lower Yield (51%) | Not specified | Strong deactivation of the ring. | nih.gov |

| Rh(III)-Catalyzed Carbonylation | Electron-withdrawing (-CF3) | Low Yield (15%) | Not specified | Strong deactivation. | mdpi.com |

| Rh(III)-Catalyzed Carbonylation | Meta-Fluoro (-F) | Forms Regioisomers | Not specified | Minimal steric effect of fluorine. | mdpi.com |

| Solvent-Free Cyclization | Various EDG & EWG | Good to Excellent | Bentonite Clay | Robust method, tolerates diverse groups. | iau.ir |

| Mechanochemical Synthesis | Electron-withdrawing groups | Slightly Reduced Yields | Grinding, Na2CO3 | Grinding accelerates the reaction rate. | organic-chemistry.org |

| Rh-Catalyzed Synthesis | Not specified | Optimized Yield | Toluene (120 °C) | Toluene is superior to CHCl3 or DCM. | researchgate.net |

| Ionic Liquid-Catalyzed | Arylnitrile, o-iodobenzoic acid | High, Recyclable | [bmIm]OH (Solvent-Free) | Catalyst recycled 5 times with no yield loss. | mdpi.com |

Synthesis of Functionalized and Substituted Benzoxazinedione Derivatives

Incorporation of Methoxy (B1213986) Groups and Other Substituents

The synthesis of functionalized benzoxazinedione derivatives, including those with methoxy groups like this compound, can be achieved by utilizing appropriately substituted starting materials. One of the most direct methods involves starting with a substituted anthranilic acid. For example, a Rh(III)-catalyzed ortho-carbonylation successfully utilized various meta-substituted anilines, including those with methoxy (-OMe) groups, to generate the corresponding substituted benzoxazine-4-ones in moderate to good yields. mdpi.com

Alternatively, functional groups can be introduced as part of the acyl group that is used to create N-acyl anthranilic acid, which is a common precursor. A notable example is the synthesis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one, which was prepared via the cyclization of its corresponding N-acylanthranilic acid. raco.cat This strategy allows for significant structural diversity at the C2 position of the benzoxazinone ring.

Further functionalization can be performed on the synthesized benzoxazinone core. The aforementioned methoxy-phenyl substituted benzoxazinone underwent bromination to afford a dibromo derivative, which was then treated with hydrazine (B178648) to form a pyrazolyl-containing structure, showcasing the potential for post-synthesis modification. raco.cat While research on the related 1,4-benzoxazine scaffold, the synthetic techniques for manipulating methoxy groups are relevant. These include the deprotection of methoxy groups using reagents like boron trifluoride dimethyl sulfide (B99878) complex (BF3S(Me)2) to yield the corresponding hydroxy derivatives, highlighting a pathway to introduce further functional handles. nih.gov

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control during the synthesis of benzoxazinedione derivatives is a significant challenge, particularly when a chiral center is generated at the C2 position. Many conventional synthetic routes result in racemic mixtures. For instance, the acid-catalyzed reaction of anthranilic acids with orthoesters can lead to the formation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones. nih.govmdpi.com The designation (±) explicitly indicates that both enantiomers are formed in equal amounts, signifying a lack of stereocontrol in the cyclization step. nih.govmdpi.com

However, strategies for inducing stereoselectivity have been developed for related, more complex heterocyclic systems, offering a blueprint for potential application to benzoxazinediones. A successful approach is the use of chiral starting materials derived from the chiral pool. The stereoselective synthesis of trisubstituted benzoxazino[4,3-b] nih.goviau.irnih.govthiadiazepinone 6,6-dioxides was accomplished using polymer-supported Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, which are chiral amino acids. nih.gov In this solid-phase synthesis, the inherent chirality of the starting material directs the stereochemical outcome. Furthermore, the inclusion of specific reagents in the cleavage cocktail, such as triethylsilane (TES), was found to yield a specific configuration at a newly formed chiral center, demonstrating that reagent choice is critical for controlling stereochemistry. nih.gov The final cyclization to form the diazepinone scaffold proceeded with little to no inversion of the existing stereocenter. nih.gov This methodology suggests that starting with chiral precursors, such as enantiopure amino acids, is a viable strategy for achieving stereoselective synthesis of complex benzoxazinedione derivatives.

Reactivity and Reaction Mechanisms of 5 Methoxy 4ah 3,1 Benzoxazine 2,4 Dione

Decomposition Pathways and Stability Studies

The stability of the benzoxazinedione ring system is influenced by various factors, including temperature, pH, and the presence of nucleophiles. Decomposition typically proceeds via the opening of the heterocyclic ring.

While some chemical compounds undergo decomposition without external stimuli, isatoic anhydrides are not typically classified as spontaneous decomposers at room temperature. youtube.com Their decomposition is generally initiated by heat or by reaction with other chemical agents, such as water. nih.govorgsyn.org The primary decomposition pathway involves the opening of the oxazine (B8389632) ring. researchgate.netresearchgate.net In the presence of water, hydrolysis occurs, leading to the formation of the corresponding anthranilic acid and the release of carbon dioxide. wikipedia.org The isatoic anhydride (B1165640) ring is known to be sensitive and can be opened under basic conditions as well. acs.org

The general mechanism for the hydrolysis of isatoic anhydride involves the nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons of the anhydride. rsc.org This leads to a tetrahedral intermediate which then collapses, breaking the C-O bond in the ring and ultimately yielding an unstable carbamic acid derivative of anthranilic acid, which readily decarboxylates.

Detailed kinetic studies on the decomposition of 5-methoxy-4aH-3,1-benzoxazine-2,4-dione are not extensively reported in the literature. However, kinetic analyses of the hydrolysis of the parent compound, isatoic anhydride, and its derivatives have been performed. These studies reveal that the reaction mechanism and kinetics are complex and highly dependent on the pH of the solution. rsc.org For instance, the hydrolysis of isatoic anhydride and its 5-nitro derivative in water occurs predominantly through the direct attack of a hydroxide ion (HO⁻) on the neutral molecule. rsc.org At higher pH values where the anhydride is deprotonated, the reaction can proceed through the formation of an o-carboxyphenyl isocyanate intermediate. rsc.org The reaction with amines at the C-4 carbonyl, which also represents a decomposition pathway, is characterized by a Brønsted coefficient (βnuc) of +1.0 at a pH below 10. rsc.org This indicates a high sensitivity to the nucleophilicity of the amine. Simple kinetic models like zero-order kinetics are insufficient to describe these multifaceted decomposition processes.

Temperature and the choice of solvent significantly impact the stability and decomposition rate of benzoxazinediones.

Temperature : Elevated temperatures promote the thermal decomposition of isatoic anhydride. nih.gov The compound is noted to decompose at its melting point of approximately 243 °C. nih.gov This thermal decomposition is utilized in industrial applications where isatoic anhydride serves as a blowing agent, exploiting its tendency to release carbon dioxide gas upon heating. wikipedia.org

Solvent : The solvent plays a crucial role in the stability of the benzoxazinedione ring. Protic solvents like water can act as reactants, leading to hydrolysis as described above. wikipedia.orgrsc.org The solubility in different solvents also affects reactivity; for instance, recrystallization from ethanol (B145695) or dioxane is a common purification method, indicating relative stability in these solvents for limited periods. orgsyn.org In reactions involving other nucleophiles, solvents like dimethylformamide (DMF) have been used, although the potential for the solvent itself to react with or promote the decomposition of the anhydride under certain conditions has been considered. sciencemadness.org The stability is generally lower in the presence of strong bases or nucleophilic solvents. acs.org

Table 1: Factors Influencing the Decomposition of Isatoic Anhydrides

| Factor | Effect | Mechanism | References |

|---|---|---|---|

| Temperature | Increased decomposition rate | Thermal decarboxylation and ring fragmentation | nih.govwikipedia.org |

| Water/Aqueous Acid/Base | Ring-opening | Hydrolysis to form anthranilic acid and CO₂ | wikipedia.orgacs.orgrsc.org |

| Strong Bases | Promotes ring-opening | Nucleophilic attack and deprotonation | acs.org |

| Solvents | Can promote or participate in decomposition | Solvolysis, catalysis, or reaction with impurities | rsc.orgsciencemadness.org |

Interactions with Nucleophiles and Electrophiles

The electrophilic nature of the two carbonyl carbons in the this compound ring makes them primary sites for nucleophilic attack. This reactivity is the basis for its use as a precursor in the synthesis of various heterocyclic compounds. wikipedia.orgnih.gov

The reaction of enolates derived from ketones and esters with anhydrides is a fundamental transformation in organic synthesis, often referred to as a Claisen condensation or a related acylation reaction. libretexts.org While specific examples with this compound are not detailed in the surveyed literature, a general reaction pathway can be predicted.

A ketone or ester enolate, acting as a carbon-based nucleophile, would attack one of the electrophilic carbonyl carbons of the benzoxazinedione ring. The C-4 carbonyl is generally the more reactive site for nucleophilic acyl substitution. The reaction would proceed through a tetrahedral intermediate, followed by the opening of the anhydride ring to yield an N-acyl-anthranilate derivative. This intermediate could potentially undergo further intramolecular cyclization depending on the reaction conditions and the nature of the enolate. This type of reaction with active methylene (B1212753) compounds and carbanions is known to produce hydroxyquinolinone derivatives. wikipedia.org

Organolithium reagents are powerful nucleophiles that react readily with carbonyl compounds, including anhydrides. Based on the known reactivity of similar organometallic compounds like Grignard reagents with anhydrides, a two-fold reaction is expected with highly reactive organolithium reagents. youtube.com

First Addition (Nucleophilic Acyl Substitution): The first equivalent of the organolithium reagent would attack one of the carbonyl groups (likely C-4), leading to the opening of the anhydride ring. This step is a nucleophilic acyl substitution, which, after an aqueous workup, would initially form a 2-amino-5-methoxy-benzoyl derivative (a ketone). youtube.com

Second Addition (Nucleophilic Addition): The intermediate ketone formed is also susceptible to attack by organolithium reagents. Therefore, a second equivalent of the organolithium reagent would add to the newly formed ketone carbonyl group. This second step is a nucleophilic addition, which, after protonation during workup, would yield a tertiary alcohol. youtube.com

It is possible to achieve a single addition to form the ketone by using a less reactive organometallic reagent, such as a lithium dialkylcuprate (a Gilman reagent). youtube.com These softer nucleophiles are known to react with acid chlorides and anhydrides but are generally unreactive towards the resulting ketone product, allowing for its isolation. youtube.com

Aminolysis Reactions

The reactivity of this compound, a derivative of isatoic anhydride, towards amines is characterized by aminolysis, a nucleophilic acyl substitution reaction that leads to the opening of the heterocyclic ring. wikipedia.org This process is fundamental to the synthesis of a variety of nitrogen-containing compounds, including substituted anthranilamides and quinazolinediones. rsc.orgtruman.edu

The mechanism of aminolysis involves the nucleophilic attack of a primary or secondary amine on one of the carbonyl carbons of the benzoxazinedione ring. rsc.orgyoutube.com Due to the electronic nature of the anhydride, the C4 carbonyl is typically the more electrophilic site and thus the primary target for nucleophilic attack. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses. This collapse results in the cleavage of the C(O)-O bond, leading to the opening of the six-membered ring and the evolution of carbon dioxide (CO2). nii.ac.jpresearchgate.net

The primary product of this reaction is a substituted 2-aminobenzamide (B116534) derivative. For instance, the reaction of this compound with a primary amine (R-NH2) yields the corresponding N-substituted 2-amino-5-methoxybenzamide (B112179). This reaction is generally efficient and can often be carried out under mild conditions, sometimes even in aqueous media. rsc.orgtruman.edu

These resulting anthranilamide derivatives are versatile intermediates themselves. Under appropriate conditions, such as heating or the presence of a catalyst, they can undergo subsequent intramolecular or intermolecular cyclization reactions. A common transformation is the condensation with an aldehyde or another carbonyl source to form substituted quinazolinones or quinazolinediones, which are important scaffolds in medicinal chemistry. nih.govwikipedia.org The kinetics of aminolysis can be influenced by the steric hindrance of the attacking amine; bulky amines may react more slowly. acs.org The reaction pathway is outlined in the table below.

Table 1: Aminolysis Pathway of this compound

| Step | Reactant(s) | Intermediate/Product | Description |

| 1 | This compound + Primary Amine (R-NH₂) | Tetrahedral Intermediate | The amine nitrogen acts as a nucleophile, attacking the C4 carbonyl carbon of the benzoxazinedione ring. |

| 2 | Tetrahedral Intermediate | N-substituted 2-amino-5-methoxybenzamide + CO₂ | The intermediate collapses, leading to the opening of the heterocyclic ring and the release of carbon dioxide. |

| 3 | N-substituted 2-amino-5-methoxybenzamide + Aldehyde (R'-CHO) | 2,3-disubstituted quinazolin-4(3H)-one | The anthranilamide derivative can undergo a subsequent cyclocondensation reaction to form more complex heterocyclic systems. |

Chemiluminescence Generation Mechanisms

While direct experimental evidence for the chemiluminescence of this compound is not extensively documented, its structural features allow for the postulation of plausible chemiluminescent pathways based on well-established mechanisms observed in other organic compounds, such as luminol (B1675438) and acridinium (B8443388) esters. nih.govnih.gov

Role of Benzoxazinediones as Terminal Products in Chemiluminescent Pathways

In known chemiluminescent reactions, the process culminates in the formation of a stable, ground-state molecule, which is the "terminal product." The energy for light emission is released during the formation of a transient, electronically excited intermediate that precedes this final product. For luminol, the terminal product is the 3-aminophthalate (B1234034) anion, which is formed in an excited state and emits a photon upon relaxation. truman.edu

Proposed Dioxetanone Intermediates in Light Emission

A common feature in many organic chemiluminescent reactions is the formation of a high-energy, four-membered cyclic peroxide intermediate, typically a 1,2-dioxetane (B1211799) or a 1,2-dioxetanone. wikipedia.orgacs.orgnih.gov The decomposition of this highly strained ring is a strongly exothermic process, capable of generating one of the carbonyl-containing products in an electronically excited state. rsc.orgdtic.mil

A plausible, albeit hypothetical, chemiluminescent mechanism for a derivative of this compound would involve its conversion into a structure susceptible to oxidation and subsequent cyclization into a 1,2-dioxetanone. This could occur, for example, after the aminolysis product is oxidized. The resulting peroxide could then cyclize to form a transient dioxetanone. The cleavage of the peroxide O-O bond and the adjacent C-C bond within this intermediate would release significant energy, leading to the formation of an excited-state emitter, which then relaxes to the ground state by emitting a photon. mdpi.comnih.gov The instability of these intermediates makes them difficult to isolate but their presence is supported by kinetic and mechanistic studies in analogous systems. rsc.org

Deprotonation and Radical Formation in Chemiluminescent Reactions

Many chemiluminescent reactions are initiated by deprotonation and involve radical ion intermediates, often following a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). mdpi.comnih.gov In this process, an initial deprotonation of the substrate enhances its ability to act as an electron donor.

For a derivative of this compound, a potential first step would be the deprotonation of an N-H proton, for instance, from the urea (B33335) functionality formed after aminolysis. This would generate an anion. Subsequent interaction with an oxidant could lead to a one-electron transfer, forming a radical anion. nih.govchemrxiv.org This radical anion could then rearrange or react further, potentially leading to the formation of the proposed dioxetanone intermediate. The subsequent decomposition of this intermediate involves further electron transfer steps that ultimately generate the light-emitting excited state. The formation of radical species is a key step that facilitates the high-energy transformations required for light emission. nih.gov

Impact of Structural Modifications (e.g., Urea Functionalities) on Chemiluminescence Performance

The efficiency and characteristics of a chemiluminescent reaction are highly dependent on the molecular structure of the reacting species. Substituents can have a profound impact on the quantum yield of light emission, the color of the light, and the reaction kinetics.

Methoxy (B1213986) Group: The presence of the electron-donating methoxy (-OCH₃) group on the aromatic ring of this compound is significant. In many known chemiluminescent systems, such as luminol analogs, electron-donating groups tend to increase the quantum yield of chemiluminescence. acs.orgacs.org This is often attributed to their ability to stabilize radical cation intermediates or to enhance the fluorescence quantum yield of the final emitter. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 5 Methoxy 4ah 3,1 Benzoxazine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the atomic level.

Detailed theoretical investigations on the parent molecule, isatoic anhydride (B1165640) (1H-3,1-benzoxazine-2,4-dione), have been performed to elucidate its molecular structure and electronic characteristics. rsc.org Studies utilizing DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31+G(d,p) and 6-311+G(d,p)), have shown excellent agreement with experimental data obtained from FT-IR, NMR spectroscopy, and X-ray crystallography. rsc.org

These calculations provide precise information on bond lengths, bond angles, and dihedral angles, confirming the molecule's geometry. For instance, statistical regression analysis shows that the B3LYP/6-31+G(d,p) method accurately describes the crystallographic data of isatoic anhydride. rsc.org The introduction of a methoxy (B1213986) group at the 5-position is expected to influence the electronic distribution and geometry of the benzoxazine (B1645224) ring system, a hypothesis that can be precisely modeled using these computational approaches.

Furthermore, DFT calculations are used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, and analyses like the Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) map reveal charge distribution and sites susceptible to electrophilic or nucleophilic attack. rsc.org For the parent isatoic anhydride, these analyses have been used to determine charge transfer within the molecule and calculate chemical descriptors like ionization potential, electron affinity, and chemical hardness. rsc.org

Table 1: Selected Theoretical vs. Experimental Geometric Parameters for Isatoic Anhydride (Parent Compound) This table presents a comparison of geometric parameters for the parent isatoic anhydride molecule, calculated using the B3LYP/6-31+G(d,p) method, against experimental X-ray diffraction data. This illustrates the accuracy of DFT in predicting molecular structures.

| Parameter | Bond/Angle | Theoretical Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C1-C2 | 1.391 | 1.389 |

| C4-N1 | 1.401 | 1.398 | |

| C5=O2 | 1.196 | 1.192 | |

| C7=O3 | 1.206 | 1.201 | |

| Bond Angle | C2-C1-C6 | 119.3 | 119.5 |

| C3-C4-N1 | 129.7 | 130.0 | |

| O1-C5-N1 | 108.3 | 108.5 |

The reactivity of isatoic anhydrides is highly dependent on pH and the specific reaction conditions, which involve protonated or deprotonated intermediates. The N-H bond of the heterocyclic ring is acidic and can be deprotonated under basic conditions. rsc.orgrsc.org DFT calculations have been employed to study the mechanism of reactions involving the deprotonation of the N-H group. rsc.org This deprotonation is a key step in many synthetic routes, where the resulting anion acts as a nucleophile or directs further reactions. rsc.org For example, in rhodium-catalyzed annulations, the N-H deprotonation leads to the formation of an acyloxy group that directs the subsequent C-H activation. rsc.org

Kinetic studies on the hydrolysis of isatoic anhydride and its 5-nitro derivative show that at high pH, the molecule exists in an ionized form. rsc.org This anion is in equilibrium with an o-carboxyphenyl isocyanate intermediate, which is a key player in its reactivity towards nucleophiles. rsc.org The rate of reaction and the reaction pathway (i.e., attack at the anhydride carbonyl versus the isocyanate) are influenced by the electronic nature of substituents on the aromatic ring. rsc.org

Conversely, under acidic conditions, protonation can occur, typically at one of the carbonyl oxygens, activating the molecule for different transformations. nih.gov Computational modeling of these protonated species is essential for understanding acid-catalyzed reaction mechanisms, such as ring-opening or cyclization reactions, which are common for this class of compounds. nih.govmdpi.com

Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmallakchemicals.com

QSAR models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. mdpi.com These descriptors quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by LogP, which measures the lipophilicity of the compound.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

For benzoxazine derivatives and related heterocyclic systems, QSAR studies have successfully employed a range of these descriptors to build predictive models for activities like antimicrobial effects. researchgate.net The selection of relevant descriptors is a critical step, often performed using algorithms to identify which combination of descriptors yields the most statistically robust model. mdpi.com

Table 2: Common Computational Descriptors Used in QSAR Studies This table lists examples of descriptors that are typically calculated from a compound's structure for use in developing QSAR models.

| Descriptor Category | Examples | Information Encoded |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Reactivity, Polarity, Electron Distribution |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, Shape, Branching |

| Hydrophobic | LogP (octanol/water partition coefficient) | Lipophilicity, Membrane Permeability |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Potential for specific intermolecular interactions |

Once a statistically significant QSAR model is developed and validated, its primary application is to predict the biological activity of new, untested compounds. nih.gov This predictive power is invaluable in drug discovery and materials science, as it allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

For example, 3D-QSAR analyses have been performed on quinazolinones, which are synthesized from isatoic anhydrides, to understand the structural requirements for anticancer activity against dihydrofolate reductase (DHFR). researchgate.net Such models can provide a three-dimensional map illustrating which regions of the molecule are sensitive to modification. They might indicate that adding an electron-withdrawing group at a specific position or increasing the hydrophobicity in another region could enhance biological activity. researchgate.net While a specific QSAR model for 5-methoxy-4aH-3,1-benzoxazine-2,4-dione is not available, the established methodologies demonstrate the potential for computationally guided design of new derivatives with targeted biological functions. researchgate.netmdpi.com

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our compound of interest) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug design for understanding how a potential drug might interact with its biological target.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the "goodness-of-fit" for many different possible conformations and orientations. The results provide insights into the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Docking studies have been successfully applied to derivatives of isatoic anhydrides to explain their biological activity. For instance, docking of quinazolinone derivatives into the active site of dihydrofolate reductase (DHFR) helped to correlate the calculated binding affinity with the experimentally observed anticancer activity. researchgate.net Similarly, docking has been used to study how phenylthiazole acids, also synthesized using anhydride precursors, interact with the PPARγ receptor. mdpi.com These studies are crucial for rational drug design, allowing for the in-silico optimization of a ligand's structure to improve its binding affinity and selectivity for a specific target. Although a specific target for this compound may not be defined, molecular docking remains the principal computational tool for predicting its binding interactions should a relevant biological receptor be identified.

Prediction of Plausible Binding Modes in Enzyme Active Sites

Beyond just the binding affinity, molecular docking predicts the most likely three-dimensional orientation, or binding mode, of a ligand within the enzyme's active site. This information is crucial for understanding the mechanism of action and for structure-based drug design. For example, in silico studies of benzimidazole (B57391) derivatives targeting Cyclin-Dependent Kinase 8 (CDK8) revealed specific binding modes where hydrogen bonds were formed with key amino acid residues such as Lys52 and Ala155. nih.gov The methoxy group, a feature of the title compound, has been shown in studies of other compounds to participate in hydrogen bonding with residues like MET98. rsc.org The prediction of these binding modes allows for the rational design of new derivatives with improved affinity and selectivity.

Theoretical Photophysical Property Calculations

Theoretical calculations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the photophysical properties of molecules, such as their absorption and emission spectra. These calculations provide insights into the electronic transitions that govern how a molecule interacts with light.

Oscillator Strength Analysis

Oscillator strength (f) is a dimensionless quantity that represents the probability of an electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption band. TD-DFT calculations can provide oscillator strengths for various electronic transitions. For example, in a study of a conjugated polymer, TD-DFT calculations revealed a very high oscillator strength of 6.434 for the singlet-singlet transition at 374.43 nm, indicating a strong absorption at this wavelength. sigmaaldrich.com This type of analysis is crucial for designing molecules with specific light-absorbing properties for applications such as in photosensitizers or organic light-emitting diodes (OLEDs).

Academic and Research Applications of 5 Methoxy 4ah 3,1 Benzoxazine 2,4 Dione and Derivatives

Chemical Biology Methodologies

Enzyme Inhibition and Modulation Studies

The strained heterocyclic ring of 4H-3,1-benzoxazin-4-one derivatives makes them effective acylating agents for the active sites of various enzymes, leading to their inhibition. This property has been harnessed to develop probes and potential therapeutic agents targeting specific enzyme families.

Substituted 4H-3,1-benzoxazin-4-ones are recognized as competitive, alternate substrate inhibitors of serine proteases, such as human leukocyte elastase (HLE) and α-chymotrypsin. nih.gov The mechanism of inhibition involves the acylation of the serine residue in the enzyme's active site, forming a stable acyl-enzyme intermediate that is slow to deacylate (hydrolyze). nih.govacs.org

The potency of these inhibitors is influenced by substituents on the benzoxazine (B1645224) ring. Two key structure-activity relationships have been identified:

Position 2: Electron-withdrawing groups at the 2-position enhance inhibitory activity (lower K_i values) by increasing the rate of acylation, while the deacylation rate remains relatively unaffected. nih.gov

Position 5: Substitution at the 5-position, for instance with a methyl or ethyl group, can also lead to better inhibition of certain proteases like HLE. nih.gov This is attributed to steric hindrance in the resulting acyl-enzyme, which is a 2,6-disubstituted benzoic acid ester, thereby slowing the deacylation step. nih.gov The 5-methyl derivative, in particular, shows distinct reactivity profiles against different serine proteases due to specific interactions within their active sites. acs.org

Derivatives of 4H-3,1-benzoxazin-4-one have also been identified as inhibitors of Cathepsin G (CatG), a serine protease implicated in various inflammatory conditions. abcam.com A furan (B31954) ring at the 2-position of the benzoxazine core was found to establish unique hydrogen-bond interactions within the active site of CatG, contributing to its inhibitory potential. abcam.com

Table 1: Inhibition Data for Benzoxazinone (B8607429) Derivatives against Serine Proteases

| Compound/Derivative | Target Enzyme | Inhibition Constant (K_i) / IC_50 | Reference |

|---|---|---|---|

| 2-Benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Proteinase 3 | 1.8 nM (K_i) | acs.org |

This table is interactive. Click on headers to sort.

Derivatives of the benzoxazine class have shown promising antibacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.netnih.gov Research suggests that these compounds may target enzymes within the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the electron transport chain in many pathogens. researchgate.netnih.gov

One potential target is 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase, also known as MenB. researchgate.net This enzyme is crucial for mycobacterial viability. nih.gov By screening compound libraries against the MenB enzyme from M. tuberculosis, several 1,4-benzoxazines were identified as potential inhibitors. researchgate.net Subsequent structure-activity relationship (SAR) studies led to the discovery of compounds with potent antimycobacterial activity, exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL. researchgate.net However, some SAR data also suggest that these compounds might act on additional cellular targets. researchgate.net

Table 2: Antimycobacterial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound Substituent(s) | Target Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Unsubstituted | M. tuberculosis H37Rv | < 1 µg/mL | researchgate.net |

| R² = F | M. tuberculosis H37Rv | < 1 µg/mL | researchgate.net |

| R³ = F or Cl | M. tuberculosis H37Rv | < 1 µg/mL | researchgate.net |

This table is interactive. Click on headers to sort.

Applications as Chemiluminescent Probes and Bioanalytical Tools

No specific research findings were identified for the application of 5-methoxy-4aH-3,1-benzoxazine-2,4-dione or its direct derivatives in enzyme-catalyzed chemiluminescence systems.

No specific research findings were identified detailing the development of detection assays for glucose, urease, or other analytes using this compound as a chemiluminescent probe.

Mechanistic Investigations of Biological Interactions

The biological activity of benzoxazine derivatives is a subject of ongoing research, with studies aiming to elucidate their mechanisms of action at a molecular level. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides insight into their potential biological interactions.

For instance, a class of related compounds, 2H-1,3-benzoxazine-2,4(3H)-diones, have been identified as analogs of 5-HT7 receptor ligands. biosynth.com These compounds are noted for their inhibitory properties and have been investigated for their potential in treating inflammatory conditions. biosynth.com The mechanism of action is believed to involve binding to 5-HT7 receptors in target tissues, which may subsequently lead to a reduction in inflammation. biosynth.com Furthermore, these analogs have demonstrated activity at 5-HT2A receptors in vitro, suggesting a multi-target profile that could be explored for various therapeutic applications. biosynth.com

In a different context, hybrid molecules incorporating a benzoxazinone scaffold have been synthesized and evaluated as potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov This enzyme is a key target for the development of herbicides. Molecular simulations of these benzoxazinone-containing compounds have been instrumental in understanding their binding mechanism to both plant and human PPO. nih.gov These computational studies revealed that specific structural features of the benzoxazinone hybrids allow for high selectivity, potently inhibiting the target enzyme in plants while showing significantly lower affinity for the human counterpart. nih.gov This highlights the role of the benzoxazine framework in orienting the molecule within the active site of the enzyme, a crucial aspect of rational drug and herbicide design.

The research into these related compounds underscores the potential of the benzoxazine-2,4-dione core in designing molecules that can interact specifically with biological targets. The methoxy (B1213986) group at the 5-position of the title compound likely influences its electronic properties and steric profile, which in turn would modulate its binding affinity and specificity for various receptors or enzymes. Further research, including in vitro binding assays and computational modeling, is necessary to fully elucidate the specific mechanistic pathways of this compound.

Materials Science and Functional Materials Development

The rigid, heterocyclic structure of benzoxazinediones makes them intriguing candidates for the development of advanced materials with unique properties.

Currently, there is a lack of specific, publicly available research detailing the application of this compound or its close derivatives as image toners in direct thermal imaging materials. This application remains a hypothetical or niche area of investigation that is not prominently featured in the scientific literature.

The formation of metal complexes is a common strategy to impart novel properties to organic ligands. While the synthesis of silver complexes with this compound as a ligand has not been specifically reported, studies on silver complexes with other nitrogen- and oxygen-containing heterocyclic ligands provide a framework for understanding how such complexes might be formed and characterized.

The synthesis of silver(I) complexes often involves the reaction of a silver salt, such as silver(I) oxide or silver(I) tetrafluoroborate, with the organic ligand in a suitable solvent. mdpi.comnih.gov The coordination of the silver ion to the ligand can be confirmed through various spectroscopic techniques. For example, in the formation of silver N-heterocyclic carbene (NHC) complexes, a significant downfield shift in the 13C NMR spectrum for the carbene carbon is indicative of complex formation. researchgate.net Similarly, Fourier-transform infrared (FTIR) spectroscopy can reveal shifts in the vibrational frequencies of functional groups, such as C=N or C=O bonds, upon coordination to the silver atom. mdpi.com

The characterization of these complexes is crucial to understanding their structure and potential applications. Single-crystal X-ray diffraction provides definitive structural information, revealing the coordination geometry of the silver ion and the binding mode of the ligand. mdpi.comhbku.edu.qa Techniques like elemental analysis and mass spectrometry are used to confirm the stoichiometry of the resulting complexes. nih.govresearchgate.net The thermal properties of such complexes can be investigated using thermogravimetric analysis (TGA), which is particularly relevant for applications in materials science, such as precursors for thin films. hbku.edu.qa

Should this compound be used as a ligand, the oxygen and nitrogen atoms in the benzoxazinedione ring could serve as coordination sites for the silver ion. The resulting silver-benzoxazinedione complexes could exhibit interesting properties, such as antimicrobial activity, a known characteristic of many silver complexes. researchgate.netnih.gov

Table 1: Spectroscopic and Analytical Techniques for Characterization of Silver Complexes

| Technique | Information Provided |

|---|---|

| 1H and 13C NMR | Confirms ligand structure and indicates complex formation through chemical shifts. |

| FTIR Spectroscopy | Shows changes in vibrational frequencies of functional groups upon coordination. |

| Single-Crystal X-ray Diffraction | Determines the precise molecular structure and coordination geometry. |

| Mass Spectrometry | Confirms the molecular weight and stoichiometry of the complex. |

| Elemental Analysis | Verifies the elemental composition of the synthesized complex. |

The development of novel polymers from unique monomeric units is a cornerstone of materials science. While the polymerization of this compound to form poly(benzoxazinedione)s is not well-documented, the polymerization of the related benzoxazine monomers offers a paradigm for how such a process might occur.

Benzoxazine monomers typically undergo thermal ring-opening polymerization at elevated temperatures, often in the range of 180-220°C. mdpi.com This process involves the opening of the oxazine (B8389632) ring to form a crosslinked polybenzoxazine network. mdpi.com This polymerization occurs without the release of volatile byproducts, which is a significant advantage over traditional phenolic resins. uni.lu The polymerization process and the thermal properties of the resulting polymer can be studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.net

For a benzoxazinedione monomer like this compound, a similar thermally initiated polymerization could potentially be envisioned. The dione (B5365651) functionality might offer additional reaction pathways or influence the final polymer structure and properties. The resulting poly(benzoxazinedione)s could possess high thermal stability and other desirable properties, making them suitable for applications as fire-resistant binders for polymer composite materials or as hardeners for epoxy resins. mdpi.com The presence of the methoxy group on the aromatic ring could also be leveraged to fine-tune the properties of the final polymer.

Mechano-responsive luminescent (MRL) materials, which change their light emission properties in response to mechanical stress, are at the forefront of smart materials research. These materials often incorporate "mechanophores," molecular units that undergo a chemical or physical change when subjected to mechanical force.

While there is no specific research on the use of this compound in MRL applications, the principles of MRL design suggest how such a molecule could potentially be adapted for this purpose. MRL polymers are typically created by either doping a polymer matrix with a mechanophore or by chemically incorporating the mechanophore into the polymer backbone. magtech.com.cn The mechanical stimulus is transferred through the polymer chains to the mechanophore, triggering a change in its luminescent properties. magtech.com.cn

For a benzoxazinedione derivative to function as a mechanophore, it would need to be engineered to undergo a specific, force-induced transformation that alters its fluorescence. This could involve, for example, the cleavage of a specific bond within the heterocyclic ring or a change in its aggregation state. The design of such a system would require careful consideration of how mechanical force could be efficiently transduced to the benzoxazinedione core to elicit a luminescent response. Research in this area is highly innovative and often involves the synthesis of novel molecular architectures. rsc.org

Medicinal Chemistry Research Approaches

The benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com Research in this area focuses on the synthesis of novel benzoxazine derivatives and their evaluation for various therapeutic applications.

Medicinal chemistry campaigns often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR). For a molecule like this compound, synthetic approaches would focus on modifying different parts of the molecule. For example, different substituents could be introduced on the aromatic ring, or the nitrogen atom of the oxazine ring could be functionalized.

A recent study detailed the synthesis of novel benzoxazin-4-one and quinazolin-4-one derivatives from commercially available anti-inflammatory drugs. mongoliajol.info These new hybrid molecules were then evaluated for their anti-inflammatory and analgesic activities, as well as their potential for causing gastrointestinal side effects. mongoliajol.info This approach of combining a known pharmacophore with the benzoxazine scaffold is a common strategy to develop new chemical entities with improved properties.

In another example, benzoxazinone-pyrimidinedione hybrids were synthesized and evaluated as inhibitors of protoporphyrinogen IX oxidase (PPO) for herbicidal applications. nih.gov This work combined chemical synthesis with biological assays and molecular modeling to identify a lead compound with high potency and selectivity. nih.gov

The synthesis of polyheterocyclic molecules derived from nih.govresearchgate.net-benzoxazin-3-one has also been explored. nih.gov By combining the benzoxazine core with other heterocyclic moieties like 1,2,3-triazole and isoxazoline (B3343090), researchers aim to create novel compounds with enhanced biological activities, such as antidiabetic properties. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2H-1,3-benzoxazine-2,4(3H)-dione |

| Protoporphyrinogen IX oxidase |

| Silver(I) oxide |

| Silver(I) tetrafluoroborate |

| Quinazolin-4-one |

| Benzoxazinone-pyrimidinedione hybrids |

| nih.govresearchgate.net-Benzoxazin-3-one |

| 1,2,3-Triazole |

Structure-Activity Relationships in Drug Discovery Programs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzoxazinedione derivatives, these studies are crucial for optimizing lead compounds into potent drug candidates. Research has systematically explored how modifying different parts of the benzoxazinedione scaffold affects its efficacy.

A significant body of research focuses on the substitution patterns on the aromatic rings of the scaffold. In a large study involving 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione, a clear SAR trend emerged regarding their antimycobacterial activity. nih.gov The activity of these compounds was found to increase with two key factors: the hydrophobicity (water-repelling nature) and the electron-withdrawing properties of the substituents on the N-phenyl ring. nih.gov This suggests that modifications enhancing these electronic and physical properties are favorable for biological action. In contrast, the effect of substituents on the benzoxazine ring itself appears to be more complex and less straightforward. nih.gov

Similar principles have been observed in related benzoxazine structures. Studies on 2-aryl-4H-3,1-benzoxazin-4-ones, evaluated for their cytotoxic effects, also highlight the importance of the aryl substituent. nih.gov Specific derivatives in this class demonstrated good cytotoxicity, indicating that the nature of the group at the 2-position is a key determinant of activity. nih.gov The general principle that halogenated substituents on an attached phenyl ring can significantly improve biological activity is a recurring theme in the SAR of heterocyclic compounds and has been corroborated in docking simulations with target proteins. mdpi.com These findings collectively underscore a critical strategy in the design of benzoxazinedione-based therapeutic agents: careful selection of substituents on the aryl portions of the molecule is paramount for enhancing biological potency.

Development of Antibacterial Agents and Potential Antimycobacterial Activity

The benzoxazine framework is a promising scaffold for the development of new antibacterial and antimycobacterial agents, a critical area of research given the rise of drug-resistant pathogens. nih.govmdpi.com Derivatives of 1,3-benzoxazine have shown activity against both Gram-positive and Gram-negative bacteria. ikm.org.my

The potential against Mycobacterium tuberculosis, the causative agent of tuberculosis, is particularly noteworthy.

A series of novel 1,4-benzoxazin-2-one derivatives demonstrated potent antimycobacterial activity, with minimum inhibitory concentrations (MIC) between 2 and 8 μg/mL. nih.gov These compounds were effective against several drug-resistant strains of M. tuberculosis while exhibiting minimal cytotoxicity against mammalian cells, a crucial factor for drug development. nih.gov

Similarly, a study of dihydro-1,3-oxazine derivatives identified two compounds with significant activity against various Mycobacterium strains at concentrations below 2 μg/mL. nih.gov These compounds were also active against strains resistant to standard drugs like isoniazid (B1672263) and streptomycin. nih.gov Beyond mycobacteria, they showed marked activity against Escherichia coli and Salmonella typhi. nih.gov

An extensive study of 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione evaluated their in vitro activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium, further establishing the scaffold's antimycobacterial potential. nih.gov

These findings highlight the versatility of the benzoxazine scaffold in generating compounds with significant antimicrobial efficacy.

Table 1: Antimycobacterial Activity of Benzoxazine Derivatives

| Compound Class | Target Organism | Reported Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 1,4-Benzoxazin-2-one derivatives | Mycobacterium tuberculosis (including resistant strains) | 2 - 8 µg/mL | nih.gov |

| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis | < 2 µg/mL | nih.gov |

| 3-Phenyl-2H-benzoxazine-2,4(3H)-dione derivatives | M. tuberculosis, M. kansasii, M. avium | Activity evaluated, specific MICs vary by derivative | nih.gov |

General Strategies in Rational Drug Design Utilizing Benzoxazinedione Scaffolds

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of biological targets and molecular interactions. researchgate.net The benzoxazinedione core is considered a "privileged scaffold" in this process, meaning its structure is well-suited for developing a variety of biologically active compounds. nih.govnih.gov The physicochemical characteristics of such scaffolds, including their ability to form hydrogen bonds and engage in hydrophobic interactions, enable them to bind effectively with biological macromolecules. nih.gov

A key strategy in rational drug design involves using the benzoxazinedione scaffold as a starting point and systematically modifying it. researchgate.net Modern approaches often begin with computational methods to guide the selection of scaffolds that are not only structurally diverse but also likely to have favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov This virtual analysis helps to prioritize structures that are more likely to become successful drugs. nih.govnih.gov

Another powerful strategy is the creation of hybrid molecules. This involves combining the benzoxazinedione scaffold with other heterocyclic components known for their own distinct biological activities. nih.gov A recent example of this approach is the synthesis of new molecules that link a nih.govnih.gov-benzoxazin-3-one core with 1,2,3-triazole and isoxazoline moieties. nih.gov This "click chemistry" approach aims to create a synergistic effect, where the final compound possesses enhanced or novel biological activities derived from its constituent parts. nih.gov By strategically combining known active fragments, researchers can efficiently generate novel chemical entities with a higher probability of therapeutic potential. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of benzoxazin-4-ones has seen considerable advancement, yet opportunities remain for developing more efficient, sustainable, and diverse routes to 5-methoxy-4aH-3,1-benzoxazine-2,4-dione and its derivatives.

Catalyst-Free and One-Pot Methodologies: Recent progress has demonstrated the feasibility of catalyst-free methods for preparing 4H-3,1-benzoxazin-4-ones via Ugi-type reactions. mdpi.com Future work could adapt these principles to the synthesis of the target dione (B5365651), potentially starting from derivatives of 2-isocyanobenzoates. mdpi.com Similarly, one-pot approaches, such as the Rh(III)-catalyzed ortho-carbonylation of anilines, offer an atom-economical route that could be explored for the methoxy-substituted variant. mdpi.com

Bio-Based Precursors: The drive towards green chemistry encourages the use of renewable starting materials. Researchers have successfully synthesized benzoxazine (B1645224) monomers from bio-phenolic compounds like eugenol, cardanol, and guaiacol. rsc.orgrsc.org A significant future avenue would be to investigate synthetic pathways to this compound that utilize methoxy-substituted precursors derived from renewable lignin (B12514952) or other plant-based sources.

Flow Chemistry and Process Optimization: Transitioning established batch syntheses to continuous flow processes could offer improved control over reaction parameters, enhanced safety, and greater scalability. This would be particularly valuable for managing the reactivity of the anhydride (B1165640) moiety and for the controlled generation of intermediates for subsequent in-line functionalization.

Advanced Mechanistic Studies of Reactivity and Biological Function

A deeper understanding of the reaction mechanisms governing the behavior of this compound is crucial for its rational application.

Intermediate Characterization: The reactivity of isatoic anhydrides often involves the formation of transient intermediates, such as o-carboxyphenyl isocyanates, especially under basic conditions. rsc.org Advanced spectroscopic techniques, such as infrared multiple photon dissociation (IRMPD) spectroscopy, which has been used to identify reaction intermediates in benzoxazine formation, could be employed to directly observe and characterize the species formed during the reactions of this compound with various nucleophiles. acs.org

Kinetics of Nucleophilic Attack: The dione structure presents two distinct electrophilic carbonyl sites. Detailed kinetic studies are needed to quantify the regioselectivity of nucleophilic attack (at C-2 vs. C-4) under different conditions. rsc.org Such studies, employing techniques like stopped-flow spectroscopy and computational analysis, would clarify how the electron-donating methoxy (B1213986) group influences the reactivity compared to unsubstituted isatoic anhydride. nih.gov This knowledge is fundamental for controlling reaction outcomes in synthetic applications.

Elucidating Biological Mechanisms: Benzoxazine derivatives have shown promise as antimycobacterial agents and modulators of the calcium release-activated Ca²⁺ (CRAC) channel, which is implicated in inflammatory diseases. nih.govnih.govacs.org Future research should screen this compound and its derivatives for biological activity. If activity is found, mechanistic studies using cell-based assays, proteomics, and molecular docking could identify specific biological targets and pathways, paving the way for its development as a pharmacological tool or therapeutic lead.

Development of New Computational Models for Predictive Analysis

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental efforts.

Refining Reactivity Models: Density Functional Theory (DFT) has been applied to study the reactivity of cyclic anhydrides and the ring-opening polymerization of benzoxazines. researchgate.netnih.gov Future efforts should focus on developing more accurate computational models specifically for this compound. These models could more precisely predict reaction pathways, transition state energies, and the influence of the methoxy group on electronic structure and reactivity, thereby guiding the design of new synthetic transformations. nih.gov

Predictive Toxicology and ADME: For any potential biological application, early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, is critical. Computational models can be developed to predict these characteristics for derivatives of the core scaffold, allowing for the in silico screening of virtual libraries to prioritize compounds with favorable drug-like properties for synthesis and testing. nih.gov

Simulating Polymer Properties: Given that benzoxazines are precursors to polybenzoxazine thermosets, computational models could be created to simulate the polymerization of monomers derived from this compound. wikipedia.org Such simulations could predict key material properties of the resulting polymers, including glass transition temperature, thermal stability, and mechanical strength, accelerating the design of new high-performance materials. nih.gov

Expansion into Emerging Chemical Biology and Materials Science Domains

The unique structure of this compound makes it an attractive building block for novel applications in interdisciplinary fields.

Smart and Functional Polymers: Polybenzoxazines are known for their high performance, including excellent thermal stability, low water absorption, and fire resistance. rsc.orgresearchgate.netctd-materials.com The this compound scaffold could be used to create novel benzoxazine monomers. The methoxy group can be used as a handle for further functionalization or to tune the electronic and physical properties of the resulting polymer. This could lead to the development of "smart" polymers that respond to stimuli or advanced composites and adhesives with tailored properties. nih.gov

Chemical Biology Probes: The reactivity of the anhydride ring towards nucleophiles like amines and alcohols makes this compound a candidate for development as a chemical probe. openstax.org It could be functionalized with reporter tags (e.g., fluorophores) to create probes for labeling and identifying specific biomolecules in complex biological systems, leveraging its inherent reactivity profile for covalent modification of protein targets.

Bio-based Adhesives and Coatings: There is a growing demand for sustainable alternatives to petroleum-based resins. rsc.org By deriving monomers from this compound, it may be possible to develop new bio-inspired polybenzoxazine adhesives and coatings. Research has shown that bio-inspired designs, such as incorporating catechol groups, can significantly enhance adhesive strength. nih.gov Similar strategies could be applied to derivatives of the target compound to create high-strength, eco-friendly materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.